8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(4-Ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine-dione derivative characterized by substitutions at the 3-, 7-, and 8-positions of its core structure. The 4-ethoxyphenyl group at position 8, phenyl group at position 7, and 2-methylallyl chain at position 3 distinguish it from other analogs.
Properties
CAS No. |
896297-43-1 |
|---|---|
Molecular Formula |
C26H25N5O3 |
Molecular Weight |
455.518 |
IUPAC Name |
6-(4-ethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H25N5O3/c1-5-34-20-13-11-19(12-14-20)31-21(18-9-7-6-8-10-18)16-29-22-23(27-25(29)31)28(4)26(33)30(24(22)32)15-17(2)3/h6-14,16H,2,5,15H2,1,3-4H3 |
InChI Key |
ZXIZOVPEQOJCMB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Overview
The compound 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS Number: 896297-43-1) is a member of the imidazopyridine family, which has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article delves into its biological activity, focusing on its antidepressant properties, receptor interactions, and pharmacokinetic profiles supported by diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N5O3 |
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | 6-(4-ethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
| InChI Key | ZXIZOVPEQOJCMB-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C5=CC=CC=C5 |
Antidepressant-Like Effects
Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant-like effects. A study highlighted the activity of two structurally similar compounds (AZ-853 and AZ-861), which were evaluated for their effects on the serotonin 5-HT1A receptor. Both compounds demonstrated antidepressant-like activity in animal models, particularly in the forced swim test (FST), suggesting a mechanism involving serotonin receptor activation .
The compound of interest, this compound, is posited to share similar mechanisms due to its structural characteristics. Its ability to interact with serotonin receptors may underlie its potential efficacy in treating depressive disorders.
The compound's activity is primarily linked to its interaction with various neurotransmitter receptors. Notably, it is believed to act as an agonist at the serotonin 5-HT1A receptor. This receptor is crucial for mood regulation and anxiety responses. Studies have shown that compounds that modulate this receptor can lead to significant improvements in mood and anxiety-related behaviors .
Moreover, some derivatives have been identified as phosphodiesterase (PDE) inhibitors, which can enhance intracellular signaling pathways associated with mood regulation . The dual action on both serotonin receptors and PDEs may contribute to a more robust therapeutic profile.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary investigations have indicated that certain derivatives possess favorable lipophilicity and metabolic stability profiles when assessed using micellar electrokinetic chromatography (MEKC) .
In terms of safety, while some derivatives showed promising antidepressant effects without significant anticholinergic properties or severe side effects like sedation or weight gain , further studies are necessary to fully elucidate the safety profile of this compound.
Study 1: Antidepressant Activity Evaluation
A comparative study evaluated several derivatives of imidazo[2,1-f]purine for their antidepressant-like effects using the forced swim test in mice. The study found that specific modifications in the chemical structure significantly influenced both efficacy and side effect profiles. For instance, AZ-853 exhibited a more potent effect than AZ-861 due to better brain penetration .
Study 2: Receptor Binding Affinity
Another investigation focused on the binding affinity of various imidazopyridine derivatives at serotonin receptors (5-HT1A and 5-HT7). The results indicated that modifications leading to increased lipophilicity enhanced receptor binding and subsequent pharmacological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazopurine-dione scaffold allows for diverse substitutions, which significantly influence physicochemical and biological properties. Key analogs and their substituents are compared below:
Key Observations :
- Ethoxy groups are also less electron-withdrawing than fluorophenyl, which could alter binding interactions .
- 3-Position : The 2-methylallyl substituent in the target compound is unique among analogs. Most compounds feature bulkier groups (e.g., morpholinyl ethyl in ), which may sterically hinder target engagement. The allyl chain could confer conformational flexibility, aiding in binding pocket accommodation .
- 7-Position: The phenyl group is conserved in many analogs, but substitutions like p-cyanophenyl () or trifluoromethylphenyl () introduce electron-withdrawing effects, impacting solubility and receptor affinity .
Physicochemical Properties
- Melting Points: The target compound’s melting point is expected to fall between 240–305°C, based on analogs like Compound 51 (mp 242–244°C) and Compound 68 (mp 303–305°C). Higher melting points correlate with aromatic/planar substituents (e.g., cyanophenyl) due to enhanced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
